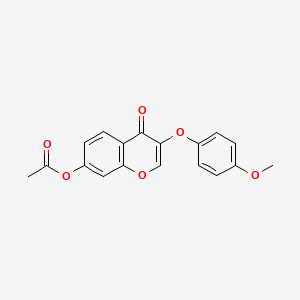

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate

Overview

Description

Synthesis Analysis

- A new approach towards the synthesis of a structurally similar compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described. This method involves multicomponent condensation, indicating the potential for complex synthesis pathways for related compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

- The structural and spectroscopic properties of a related compound, 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, were determined using experimental and theoretical methods, including X-ray, NMR, FTIR, and UV–Vis spectroscopy. This indicates the methods that could be applicable for analyzing the molecular structure of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate (Milanović et al., 2021).

Chemical Reactions and Properties

- The synthesis of related 2H-chromen-2-one derivatives using 4-hydroxycoumarine suggests potential reaction pathways and chemical properties for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate. These derivatives exhibit redox processes and strong UV absorption bands, which could be indicative of similar properties in the compound of interest (Hamdi, Passarelli, & Romerosa, 2011).

Physical Properties Analysis

- The synthesis of related compounds, such as 8a-methoxy-2H,6H-chromen-6-ones, provides insight into potential physical properties like solubility and stability under various conditions (Pelter, Hussain, Smith, & Ward, 1997).

Scientific Research Applications

Synthetic Methodologies

Research has explored unique processes for synthesizing chromen derivatives, highlighting innovative heterocyclic synthesis techniques. For instance, a study demonstrated the synthesis of chromen-6-ones and corresponding chromenes using phenolic oxidation, showcasing a novel approach where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring (Pelter et al., 1997).

Antibacterial Properties

Another area of application is in the development of novel organic compounds with high levels of antibacterial activity. For example, derivatives of 4-hydroxy-chromen-2-one have been synthesized and evaluated for their antibacterial effectiveness against various bacterial strains, revealing promising bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).

Catalysis in Organic Reactions

The role of chromen derivatives in catalysis has been investigated, particularly in the synthesis of anticoagulant medications like Warfarin and its analogues. Studies have detailed the use of polystyrene-supported catalysts for Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, resulting in high conversion yields and highlighting an environmentally friendly approach to pharmaceutical synthesis (Alonzi et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-11(19)23-14-7-8-15-16(9-14)22-10-17(18(15)20)24-13-5-3-12(21-2)4-6-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGXSLOXXMPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160440 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)- | |

CAS RN |

137988-15-9 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)